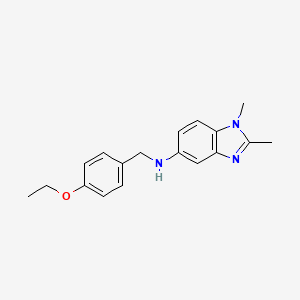

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.4 g/mol . This compound is primarily used in pharmaceutical testing and research . It is characterized by its unique structure, which includes a benzoimidazole core substituted with dimethyl and ethoxybenzyl groups.

Análisis De Reacciones Químicas

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that derivatives of benzimidazole compounds exhibit anticancer properties. Studies have shown that (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine may inhibit the proliferation of cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives can induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity. A study highlighted that certain benzimidazole derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Skin Care Formulations

This compound is being explored in cosmetic formulations due to its potential moisturizing and skin-conditioning effects. The compound's ability to enhance skin hydration and improve the texture of topical products has been documented in various studies .

Stability and Efficacy

Research into cosmetic formulations has indicated that incorporating this compound can lead to improved stability and efficacy of products. For example, experimental designs using response surface methodology have shown that formulations containing this compound exhibit favorable rheological properties and sensory attributes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines through benzimidazole derivatives. |

| Brazilian Journal of Pharmaceutical Sciences | Skin Bioavailability | Investigated the penetration of compounds through skin layers; emphasized the importance of assessing bioavailability for topical applications. |

| Advances in Dermatology and Allergology | Cosmetic Formulation | Highlighted the effectiveness of experimental design techniques in optimizing formulations containing new compounds for enhanced skin benefits. |

Mecanismo De Acción

The mechanism of action of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets. The benzoimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions .

Comparación Con Compuestos Similares

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine can be compared with other benzoimidazole derivatives, such as:

1H-benzoimidazole: The parent compound with a simpler structure.

2-Methyl-1H-benzoimidazole: A derivative with a single methyl group.

4-Ethoxy-1H-benzoimidazole: A derivative with an ethoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Actividad Biológica

The compound (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine , with CAS number 292052-59-6 , is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

- Molecular Formula : C₁₈H₂₁N₃O

- Molecular Weight : 295.38 g/mol

- Structural Characteristics : The compound features a benzimidazole core substituted with a 4-ethoxybenzyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound was evaluated for its activity against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 50 | 25 (Ciprofloxacin) |

| Staphylococcus aureus | 62.5 | 50 (Chloramphenicol) |

| Candida albicans | 250 | 500 (Griseofulvin) |

The compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary research suggests that the compound may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

In vitro studies demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colorectal cancer cells. The IC50 values were found to be comparable to those of established chemotherapeutics, suggesting promising anticancer activity .

Structure-Activity Relationship (SAR)

The efficacy of benzimidazole derivatives often correlates with their structural modifications. The presence of electron-donating groups at specific positions on the aromatic rings has been shown to enhance biological activity.

Key Findings:

- Compounds with alkoxy substituents at the para position displayed improved potency against microbial strains.

- The introduction of methyl groups on the benzimidazole ring was associated with increased cytotoxicity in cancer cells.

This information underscores the importance of structural modifications in optimizing the biological activity of benzimidazole derivatives .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Pharmaceuticals evaluated various benzimidazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria . -

Evaluation of Anticancer Properties :

Research conducted by Wang et al. reported that benzimidazole derivatives induced apoptosis in human cancer cell lines via mitochondrial pathways. The study found that modifications to the benzimidazole core significantly influenced apoptotic signaling cascades .

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-4-22-16-8-5-14(6-9-16)12-19-15-7-10-18-17(11-15)20-13(2)21(18)3/h5-11,19H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXKZZJKZUGZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354144 |

Source

|

| Record name | N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292052-59-6 |

Source

|

| Record name | N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.